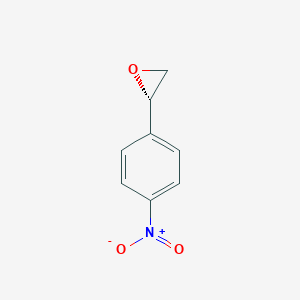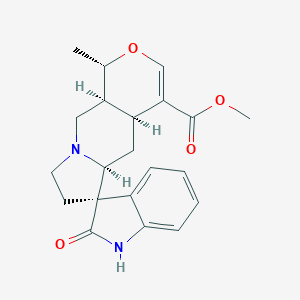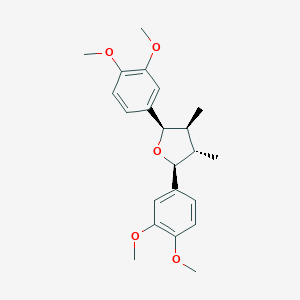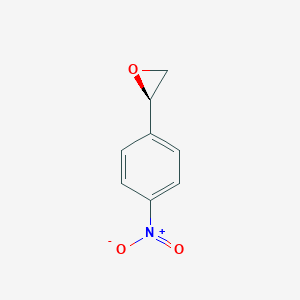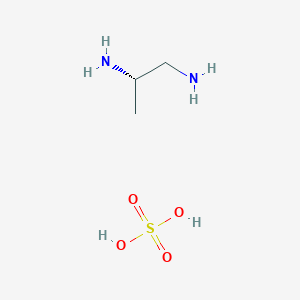
(S)-Propane-1,2-diamine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Propane-1,2-diamine sulfate is an organic compound with the molecular formula C3H10N2·H2SO4. It is a chiral diamine, meaning it has two amine groups (-NH2) attached to a propane backbone, and it exists in a specific enantiomeric form, denoted by the (S) configuration. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Propane-1,2-diamine sulfate typically involves the resolution of racemic propane-1,2-diamine using chiral acids or other resolving agents. One common method is to react racemic propane-1,2-diamine with a chiral acid, such as tartaric acid, to form diastereomeric salts. These salts can then be separated by crystallization, and the desired (S)-enantiomer can be isolated and converted to the sulfate salt by reaction with sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale resolution processes or asymmetric synthesis techniques. Asymmetric synthesis can be achieved using chiral catalysts or enzymes that selectively produce the (S)-enantiomer. The resulting (S)-Propane-1,2-diamine is then reacted with sulfuric acid to form the sulfate salt.
Chemical Reactions Analysis
Types of Reactions: (S)-Propane-1,2-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-Propane-1,2-diamine sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Propane-1,2-diamine sulfate involves its interaction with various molecular targets, primarily through its amine groups. These groups can form hydrogen bonds, coordinate with metal ions, or participate in nucleophilic attacks. The specific pathways and targets depend on the context of its use, such as in enzyme catalysis or as a ligand in coordination chemistry.
Comparison with Similar Compounds
®-Propane-1,2-diamine sulfate: The enantiomer of (S)-Propane-1,2-diamine sulfate, with similar chemical properties but different biological activities.
Ethane-1,2-diamine sulfate: A related diamine with a shorter carbon chain.
Butane-1,2-diamine sulfate: A related diamine with a longer carbon chain.
Uniqueness: this compound is unique due to its specific (S) configuration, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes, where the enantiomeric purity is crucial.
Properties
IUPAC Name |
(2S)-propane-1,2-diamine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3H,2,4-5H2,1H3;(H2,1,2,3,4)/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQRKYOFLFZPW-DFWYDOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
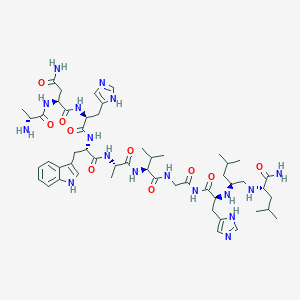

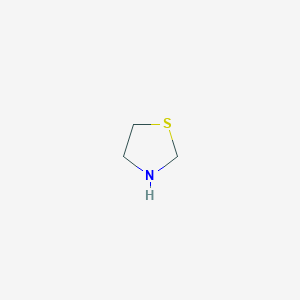
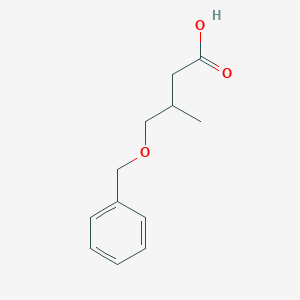
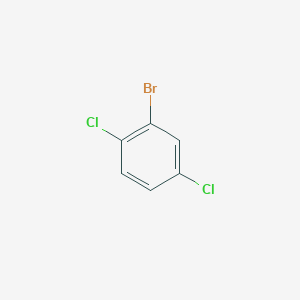
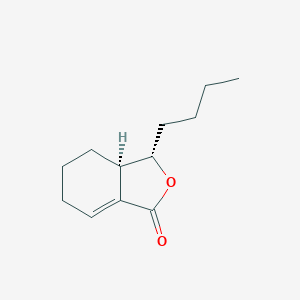
![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
